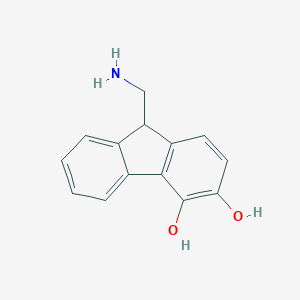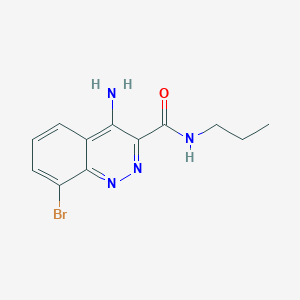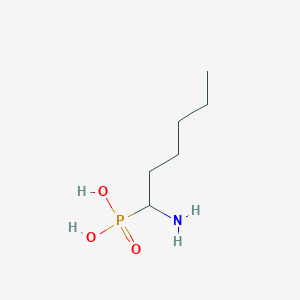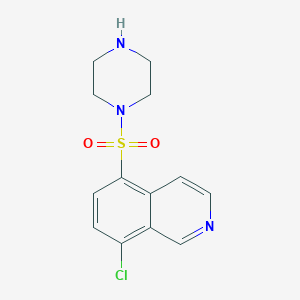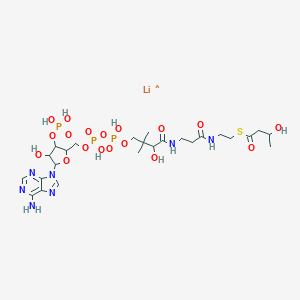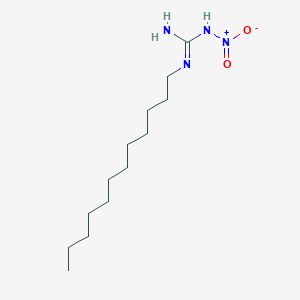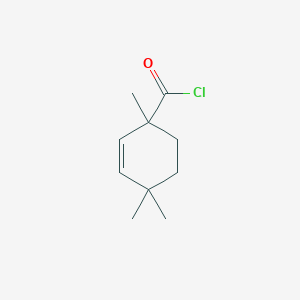
1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the field of chemistry.
Mechanism Of Action
The mechanism of action of 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride involves its reaction with various nucleophiles such as alcohols, amines, and thiols. The reaction results in the formation of corresponding esters, amides, and thioesters. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride or zinc chloride.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride. However, it is known to be a highly reactive compound and can cause severe skin and eye irritation upon contact. It is also known to be toxic and should be handled with care.
Advantages And Limitations For Lab Experiments
The advantages of using 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride in lab experiments include its high reactivity, which makes it an excellent reagent for organic synthesis reactions. It is also readily available and relatively inexpensive. However, its high reactivity also makes it difficult to handle, and it can be hazardous to work with.
Future Directions
There are several future directions for research on 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride. One area of research could focus on developing new synthetic routes for the compound that are more efficient and environmentally friendly. Another area of research could focus on the development of new applications for the compound in the field of organic synthesis. Additionally, more research is needed to understand the biochemical and physiological effects of the compound and its potential toxicity.
Synthesis Methods
The synthesis of 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride involves the reaction of 1,4,4-Trimethylcyclohex-2-ene-1-carboxylic acid with thionyl chloride. The reaction is carried out in the presence of a catalyst such as N,N-dimethylformamide (DMF) or pyridine. The product obtained is a colorless liquid with a boiling point of 140-142°C.
Scientific Research Applications
1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride is widely used in scientific research as an intermediate in the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a reagent in organic synthesis reactions such as the Friedel-Crafts acylation reaction.
properties
CAS RN |
100131-18-8 |
|---|---|
Product Name |
1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride |
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
1,4,4-trimethylcyclohex-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-9(2)4-6-10(3,7-5-9)8(11)12/h4,6H,5,7H2,1-3H3 |
InChI Key |
VHKATWXQNBOEAJ-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C=C1)(C)C(=O)Cl)C |
Canonical SMILES |
CC1(CCC(C=C1)(C)C(=O)Cl)C |
synonyms |
2-Cyclohexene-1-carbonyl chloride, 1,4,4-trimethyl- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






